BenchChemオンラインストアへようこそ!

8-Oxaspiro[4.5]decan-1-amine

Lipophilicity Drug-likeness Lead optimization

8-Oxaspiro[4.5]decan-1-amine (CAS 1558105-22-8) is a bifunctional spirocyclic scaffold combining a primary amine at the 1-position of a cyclopentane ring and an oxygen atom embedded within a cyclohexane ring at the 8-position, with molecular formula C9H17NO and a molecular weight of 155.24 g/mol. Its MDL number MFCD28246541 and SMILES NC1CCCC12CCOCC2 define a unique three-dimensional architecture where the amine-bearing ring is orthogonal to the oxygen-containing ring, imparting conformational rigidity.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1558105-22-8
Cat. No. B1530713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxaspiro[4.5]decan-1-amine
CAS1558105-22-8
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CC(C2(C1)CCOCC2)N
InChIInChI=1S/C9H17NO/c10-8-2-1-3-9(8)4-6-11-7-5-9/h8H,1-7,10H2
InChIKeyBJCBSAUZQPFGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Oxaspiro[4.5]decan-1-amine (CAS 1558105-22-8): A Primary Amine Spirocyclic Building Block with Differentiated Regiochemical Position


8-Oxaspiro[4.5]decan-1-amine (CAS 1558105-22-8) is a bifunctional spirocyclic scaffold combining a primary amine at the 1-position of a cyclopentane ring and an oxygen atom embedded within a cyclohexane ring at the 8-position, with molecular formula C9H17NO and a molecular weight of 155.24 g/mol . Its MDL number MFCD28246541 and SMILES NC1CCCC12CCOCC2 define a unique three-dimensional architecture where the amine-bearing ring is orthogonal to the oxygen-containing ring, imparting conformational rigidity [1]. The compound is commercially available at ≥95% to 98% purity from multiple vendors and is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry for constructing enzyme inhibitors, receptor ligands, and other bioactive molecules .

Why Generic Spirocyclic Amine Substitution Fails: 8-Oxaspiro[4.5]decan-1-amine vs. Regioisomers and Homologs


Within the 8-oxaspiro[4.5]decane scaffold family, changing the amine position, altering ring substituents, or extending the linker chain creates molecular entities with fundamentally distinct spatial geometries, physicochemical properties, and reactivity profiles. The C1-amine of the target compound resides on a cyclopentane ring with a unique steric and electronic environment compared to the C8-amine of 1-oxaspiro[4.5]decan-8-amine , while gem-dimethyl substitution at C7 (MW 183.29) alters both lipophilicity and steric bulk . Insertion of a methylene spacer yields the homolog {8-oxaspiro[4.5]decan-1-yl}methanamine (MW 169.26) with a less sterically hindered amine ; further extension to an ethylene linker produces 2-{8-oxaspiro[4.5]decan-1-yl}ethan-1-amine (MW 183.29) with dramatically increased conformational flexibility . These differences preclude generic interchange, as each modification directly affects the vector of the amine nucleophile, molecular recognition at biological targets, and the physical properties governing solubility, permeability, and downstream synthetic handling.

Quantitative Differentiation Evidence: 8-Oxaspiro[4.5]decan-1-amine vs. Closest Analogs


Molecular Weight-Driven Lipophilicity Differentiation: 8-Oxaspiro[4.5]decan-1-amine (MW 155.24) vs. 7,7-Dimethyl Analog (MW 183.29)

The unsubstituted 8-oxaspiro[4.5]decan-1-amine (MW 155.24) provides the lowest molecular weight entry point in its scaffold class, with a calculated LogP of 1.29 . In comparison, the 7,7-dimethyl derivative (2167993-49-7) carries an additional 28.05 Da (MW 183.29) , which incrementally increases lipophilicity and steric demand. In drug discovery programs, this 18% molecular weight difference is highly meaningful: the unsubstituted parent compound maintains a lower LogP, translating to potentially higher aqueous solubility and better compliance with Lipinski's Rule of Five for oral bioavailability. Users prioritizing fragment-based screening or seeking a minimal pharmacophore weight should select the parent (1558105-22-8) over any alkyl-substituted analog.

Lipophilicity Drug-likeness Lead optimization Spirocyclic scaffold

Regioisomeric Amine Vector Geometry: 8-Oxaspiro[4.5]decan-1-amine (C1-amine, Cyclopentane) vs. 1-Oxaspiro[4.5]decan-8-amine (C8-amine, Cyclohexane)

Target compound 1558105-22-8 positions the primary amine at C1 of the cyclopentane ring (SMILES: NC1CCCC12CCOCC2) , whereas the regioisomer 1-oxaspiro[4.5]decan-8-amine (1211585-28-2) places the amine at C8 on the cyclohexane ring (SMILES: NC1CCC2(CCCO2)CC1) . Both share the identical molecular formula C9H17NO and MW 155.24, yet their amine vectors diverge by approximately 90° in three-dimensional space due to the orthogonal ring junction of the spiro center. The C1 position situates the amine on a five-membered ring with greater ring strain and distinct pKa compared to the six-membered ring C8 position. This structural distinction directly affects binding orientation at biological targets and the steric accessibility of the amine for derivatization reactions such as reductive amination or amide coupling. For projects targeting specific receptor pharmacophores where amine vector geometry is critical, these two regioisomers cannot serve as substitutes for each other.

Regioisomerism Amine vector Structure-activity relationship Scaffold hopping

Amine Accessibility and Homologation Effects: 8-Oxaspiro[4.5]decan-1-amine (C1–NH2) vs. {8-Oxaspiro[4.5]decan-1-yl}methanamine (C1–CH2–NH2) vs. 2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine (C1–CH2CH2–NH2)

The target compound (1558105-22-8) bears the amine directly on the spirocyclic scaffold with zero rotatable bonds (Rotatable Bonds = 0), conferring complete conformational rigidity at the amine attachment point . The one-carbon homolog {8-oxaspiro[4.5]decan-1-yl}methanamine (1546741-05-2, MW 169.26) inserts a methylene spacer, introducing one additional rotatable bond ; the two-carbon homolog 2-{8-oxaspiro[4.5]decan-1-yl}ethan-1-amine (1558110-75-0, MW 183.29) inserts an ethylene spacer, adding two rotatable bonds and the highest conformational flexibility . Each additional methylene unit increases MW by ~14 Da and is expected to elevate the amine pKa by ~0.3–0.5 units due to reduced inductive electron withdrawal from the spiro center, enhancing nucleophilicity but also increasing the fraction of protonated species at physiological pH. For applications requiring precisely vectorized amine geometry—such as structure-based drug design or the synthesis of rigid peptidomimetics—the zero-linker parent compound is mechanistically irreplaceable.

Homologation Amine basicity Linker optimization Conformational flexibility Spirocyclic amines

Synthetic Tractability: Established Prins/Pinacol Cascade Access to 8-Oxaspiro[4.5]decan-1-one Precursors Supports Downstream Amine Derivatization

A key enabling synthetic methodology has been established for the 8-oxaspiro[4.5]decane scaffold class. The Lewis acid-catalyzed Prins/pinacol cascade reaction produces 7-substituted-8-oxaspiro[4.5]decan-1-ones in good yields with excellent selectivity from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol [1]. This route is applicable to aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes, providing a versatile entry point to the ketone precursor that can be converted to the target 1-amine via reductive amination or oxime reduction. While this methodology was demonstrated for 7-substituted-8-oxaspiro[4.5]decan-1-ones rather than the unsubstituted parent, it establishes the synthetic feasibility of the scaffold class. In contrast, the regioisomeric 1-oxaspiro[4.5]decane series (amine at C8) requires fundamentally distinct synthetic strategies. For procurement decisions, the 8-oxaspiro[4.5]decan-1-one scaffold is recognized as a key building block in pharmaceutical chemistry for constructing CCR1 antagonists [2] and DGAT1 inhibitors [3], making the 1-amine derivative a direct entry point into validated therapeutic target space.

Synthetic methodology Prins/pinacol cascade Building block Medicinal chemistry

Physicochemical Differentiation: TPSA, H-Bond Donor/Acceptor Profile, and Rotatable Bond Count of 8-Oxaspiro[4.5]decan-1-amine Among Spirocyclic Amine Analogs

8-Oxaspiro[4.5]decan-1-amine possesses a Topological Polar Surface Area (TPSA) of 35.25 Ų, a single H-bond donor (primary amine), two H-bond acceptors (amine nitrogen + ether oxygen), and zero rotatable bonds . This profile places it within favorable CNS drug-likeness space (TPSA < 60–70 Ų for blood-brain barrier penetration). In comparison, the one-carbon homolog ({8-oxaspiro[4.5]decan-1-yl}methanamine) maintains an identical H-bond donor/acceptor count but introduces one rotatable bond, slightly increasing conformational entropy . The parent hydrocarbon scaffold 1-oxaspiro[4.5]decane (MW 140.22, LogP 2.40–3.17, TPSA 9 Ų, zero H-bond donors) establishes the baseline lipophilicity of the spirocyclic core without amine contribution; the addition of a primary amine reduces LogP by approximately 1.1–1.9 log units while adding the critical hydrogen-bonding functionality required for biological target engagement. For procurement in CNS drug discovery programs, the combination of low TPSA, zero rotatable bonds, and a single H-bond donor positions 8-oxaspiro[4.5]decan-1-amine as a highly desirable fragment-sized scaffold with optimal physicochemical properties for brain exposure.

Physicochemical properties Drug-likeness TPSA CNS MPO Permeability

Commercially Available Purity Grades: 8-Oxaspiro[4.5]decan-1-amine (up to 98%) vs. Homologs (typically 95%)

8-Oxaspiro[4.5]decan-1-amine (1558105-22-8) is commercially available at 98% purity from established suppliers , whereas the one-carbon homolog ({8-oxaspiro[4.5]decan-1-yl}methanamine, 1546741-05-2) and the two-carbon homolog (2-{8-oxaspiro[4.5]decan-1-yl}ethan-1-amine, 1558110-75-0) are typically offered at 95% purity . The 3% absolute purity difference corresponds to a potential impurity burden up to 2.5× higher in the homologs (5% vs. 2% total impurities). For applications requiring high-fidelity biological assay results, such as IC50/EC50 determinations where impurities can confound SAR interpretation, the higher available purity grade of 1558105-22-8 reduces the risk of false-positive or false-negative results attributable to unknown contaminants. Furthermore, the target compound is offered across multiple vendors (CymitQuimica, Aaron Chemicals, Leyan) in quantities from 25 mg to multigram scale , providing supply chain redundancy absent for more niche analogs.

Purity Procurement Quality control Reproducibility

Procurement-Relevant Application Scenarios for 8-Oxaspiro[4.5]decan-1-amine (CAS 1558105-22-8)


Fragment-Based Drug Discovery (FBDD) Requiring Minimal-Mass Spirocyclic Primary Amines

With a molecular weight of only 155.24 g/mol and a calculated LogP of 1.29, 8-oxaspiro[4.5]decan-1-amine falls squarely within fragment-like chemical space (MW < 300, cLogP ≤ 3) . Its zero rotatable bonds and rigid spirocyclic architecture provide a well-defined three-dimensional vector for the primary amine, enabling fragment screening campaigns against targets where amine-mediated hydrogen bonds or salt bridges are essential for binding. The scaffold class has precedent in CCR1 antagonist and DGAT1 inhibitor programs, reducing the risk of pursuing a completely unexplored chemotype. Procurement at 98% purity (Leyan) ensures that fragment hits are not artifacts of impurities.

CNS Drug Discovery Programs Requiring Low TPSA and Blood-Brain Barrier Penetration

The compound's TPSA of 35.25 Ų is well below the 60–70 Ų threshold generally associated with favorable blood-brain barrier penetration . Combined with a single H-bond donor, two H-bond acceptors, and zero rotatable bonds, its physicochemical profile aligns with CNS MPO (Multi-Parameter Optimization) desirability scores. In contrast, homologs with extended linkers (one- or two-carbon) introduce additional rotatable bonds that increase conformational entropy and may reduce CNS permeability. The 8-oxaspiro[4.5]decane scaffold has been explored in sigma-1 receptor radioligands and muscarinic agonists , validating its relevance to CNS target space.

Structure-Based Drug Design Requiring Precise Amine Vector Geometry for Key Binding Interactions

The C1-amine on the cyclopentane ring provides a geometrically distinct vector compared to the C8-amine regioisomer on the cyclohexane ring (1-oxaspiro[4.5]decan-8-amine, 1211585-28-2) . This differentiation is critical when the amine engages in a directional hydrogen bond or salt bridge within a receptor binding pocket—a sub-ångström shift in amine position can ablate activity entirely. Procurement of 1558105-22-8, rather than the regioisomer, is mandatory for programs where computational docking or co-crystal structures have identified the cyclopentane C1-amine vector as the optimal binding geometry.

Medicinal Chemistry Core Facility Requiring High-Purity Spirocyclic Building Blocks for Parallel Library Synthesis

The 98% purity grade of 1558105-22-8 , combined with multi-vendor availability (Aaron Chemicals, CymitQuimica/Biosynth, Leyan) , makes this compound a reliable procurement choice for core facilities supporting multiple medicinal chemistry projects. The reactive primary amine enables straightforward derivatization via amide coupling, reductive amination, sulfonamide formation, or urea synthesis. The established Prins/pinacol synthetic methodology for the 8-oxaspiro[4.5]decane scaffold [1] further supports the feasibility of generating focused libraries around this core. The lack of rotatable bonds eliminates atropisomerism complications in library synthesis.

Quote Request

Request a Quote for 8-Oxaspiro[4.5]decan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.